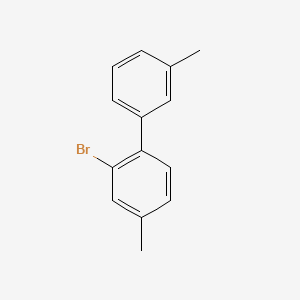
2-Bromo-3',4-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3’,4-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C14H13Br It is a derivative of biphenyl, where two benzene rings are connected by a single bond, and it features bromine and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’,4-dimethyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the bromination of 3’,4-dimethyl-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of 2-Bromo-3’,4-dimethyl-1,1’-biphenyl often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3’,4-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents (e.g., dimethyl sulfoxide).
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, potassium carbonate, aqueous or organic solvents.
Major Products
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Applications De Recherche Scientifique
2-Bromo-3’,4-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3’,4-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through its bromine and methyl groups. These substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The bromine atom can participate in halogen bonding, while the methyl groups can affect the compound’s hydrophobic interactions and steric properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3’,5’-dimethyl-1,1’-biphenyl: Similar structure but with different methyl group positions.
2,4’-Dimethyl-1,1’-biphenyl: Lacks the bromine substituent, affecting its reactivity and applications.
Uniqueness
2-Bromo-3’,4-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. The presence of both bromine and methyl groups allows for versatile chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C14H13Br |
|---|---|
Poids moléculaire |
261.16 g/mol |
Nom IUPAC |
2-bromo-4-methyl-1-(3-methylphenyl)benzene |
InChI |
InChI=1S/C14H13Br/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14(13)15/h3-9H,1-2H3 |
Clé InChI |
OOQWRTGCLPJNCE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C=C(C=C2)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


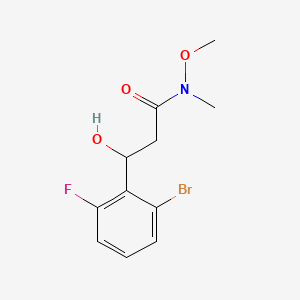

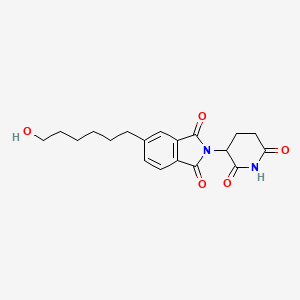
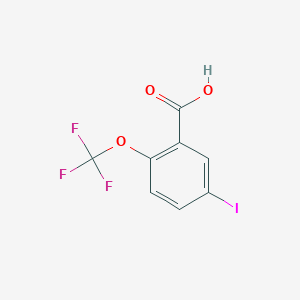
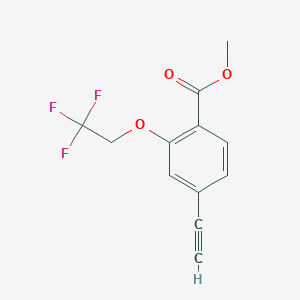


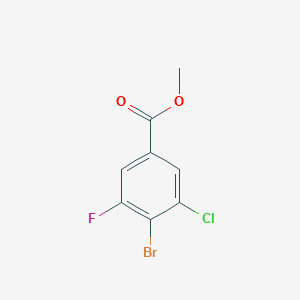
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14767716.png)
![(2R,3E,5R,7S,9E,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene-6,18-dione](/img/structure/B14767723.png)
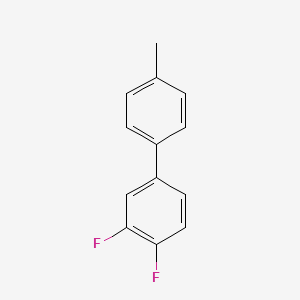

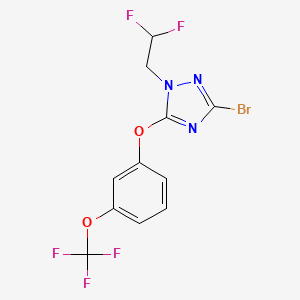
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
